N-环丙基苯甲酰胺

描述

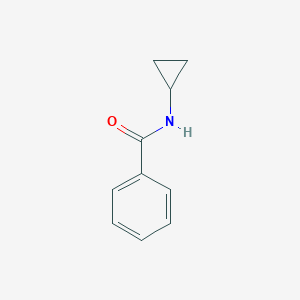

N-Cyclopropylbenzamide is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.

The exact mass of the compound N-Cyclopropylbenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Cyclopropylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyclopropylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

芳香族聚酰胺的合成

N-环丙基苯甲酰胺: 用于芳香族聚酰胺 (PAs) 的合成。这些 PAs 表现出优异的机械、电气和化学性能,使其适用于高性能材料。 引入N-环丙基苯甲酰胺衍生物可以提高溶解度并保持热性能,这对于工业加工至关重要 .

热稳定聚合物的开发

该化合物在创建热稳定聚合物方面发挥作用,这些聚合物可以替代各种科学领域的金属和陶瓷。 源自N-环丙基苯甲酰胺的聚合物表现出高热分解温度和玻璃化转变温度,表明它们有潜力用于需要耐热性的环境 .

抗氧化和抗菌活性

N-环丙基苯甲酰胺: 衍生物因其抗氧化和抗菌活性而被研究。 这些化合物可以清除自由基并螯合金属,这对于开发治疗各种疾病的新药物和治疗方法具有重要意义 .

药物发现与开发

包括N-环丙基苯甲酰胺的苯甲酰胺类化合物广泛应用于药物发现。它们在治疗癌症、高胆固醇血症和多动症等疾病方面有应用。 它们在潜在药物的合成中的作用至关重要,因为它们具有生物活性 .

材料科学应用

在材料科学中,N-环丙基苯甲酰胺对于改变材料的性能以实现所需特性很重要。 例如,改变材料的溶解度和热稳定性以用于特定应用是一个关键的研究领域 .

工业应用

除了科学研究之外,N-环丙基苯甲酰胺在塑料、橡胶、造纸和农业等多个工业领域都有应用。 它在改善材料性能方面的多功能性使其在商业用途方面具有价值 .

安全和危害

N-Cyclopropylbenzamide is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

属性

IUPAC Name |

N-cyclopropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10(11-9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASIJDXUZOLTAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164948 | |

| Record name | Benzamide, N-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15205-35-3 | |

| Record name | N-Cyclopropylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15205-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclopropylbenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cyclopropylbenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTX23FF9MH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of N-Cyclopropylbenzamide derivatives in drug discovery?

A1: Research suggests that N-Cyclopropylbenzamide derivatives show promise as inhibitors for specific biological targets. For instance, they have been explored as potential inhibitors for the Human Epidermal Growth Factor Receptor (HER2), a protein implicated in various cancers, including breast cancer. [] Further studies have investigated their potential as p38 mitogen-activated protein kinase (MAPK) inhibitors. [] These findings highlight the versatility of the N-Cyclopropylbenzamide scaffold in drug design.

Q2: How does the structure of N-Cyclopropylbenzamide relate to its potential as an anti-cancer agent?

A2: Molecular docking studies of N-Cyclopropylbenzamide derivatives with HER2 reveal crucial structure-activity relationships. The cyclopropyl amine moiety plays a key role in binding to the active site of HER2. [] Modifications to the benzene ring, such as the introduction of chloro and methoxy substituents, can significantly influence the binding affinity. [] These findings offer valuable insights for optimizing the anti-cancer activity of N-Cyclopropylbenzamide-based compounds.

Q3: Has N-Cyclopropylbenzamide been utilized in the development of any specific drug candidates?

A3: Yes, a derivative of N-Cyclopropylbenzamide, specifically 4-(6-(cyclohexylamino)-8-(((tetrahydro-2H-pyran-4-yl)methyl)amino)imidazo[1,2-b]pyridazin-3-yl)-N-cyclopropylbenzamide, has been identified as a ligand for the human MPS1 catalytic domain. [] This interaction has been characterized through crystal structure analysis, suggesting its potential as a lead compound in drug development targeting MPS1.

Q4: Beyond its potential in medicinal chemistry, are there other applications of N-Cyclopropylbenzamide?

A4: N-Cyclopropylbenzamide derivatives have proven valuable in polymer chemistry. For example, 3,5-diamino-N-cyclopropylbenzamide has been successfully incorporated into the synthesis of novel aromatic poly(amides). [] These polymers exhibit desirable properties such as high solubility in organic solvents and excellent thermal stability, indicating their potential in various material science applications.

Q5: What analytical techniques are commonly employed in the characterization of N-Cyclopropylbenzamide and its derivatives?

A5: Mass spectrometry plays a crucial role in identifying and characterizing N-Cyclopropylbenzamide derivatives. Studies have established specific fragmentation patterns for N-allyl-, N,N-diallyl-, and N-cyclopropylbenzamides, allowing for their differentiation and structural elucidation. [] This technique is particularly useful for analyzing the impact of various substituents on the fragmentation behavior of these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。